molecular formula C23H16N2O5 B2797829 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-27-6

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2797829
CAS No.: 883954-27-6
M. Wt: 400.39
InChI Key: DYUAIRJUASFZFZ-UHFFFAOYSA-N
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Description

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzyl group, a furan ring, and a methoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production might also incorporate advanced techniques such as microwave-assisted synthesis or high-throughput screening to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is being explored for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets within biological systems. It may act by inhibiting key enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furan ring, in particular, may enhance its ability to interact with certain biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-benzyl-2-(furan-2-yl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-28-15-9-10-16-18(12-15)30-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)17-8-5-11-29-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUAIRJUASFZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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